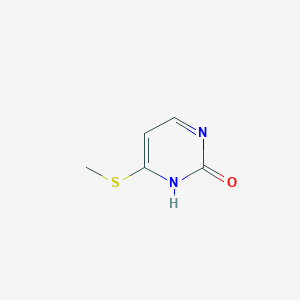

6-(Methylsulfanyl)pyrimidin-2(1h)-one

描述

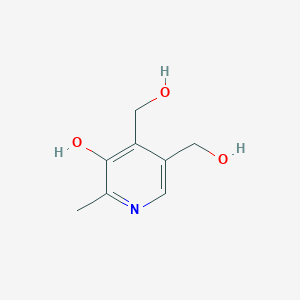

“6-(Methylsulfanyl)pyrimidin-2(1h)-one” is a chemical compound with the molecular formula C5H6N2OS. It is also known by several synonyms such as 4-methylthiouracyl, 4-methylthiouracil, 4-methylsulfanyl-1H-pyrimidin-2-one, and others .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidin-5-ones and pyrido [2,3- d ]pyrimidin-7-ones from 5-acetyl- N -acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3- d ]pyrimidin-5-ones or pyrido [2,3- d ]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .Molecular Structure Analysis

The molecular structure of “this compound” is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a methylsulfanyl group attached to the pyrimidine ring.Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite diverse. For instance, it has been used in the synthesis of new pyrido [2,3- d ]pyrimidin-5-ones and pyrido [2,3- d ]pyrimidin-7-ones . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .作用机制

While the exact mechanism of action for “6-(Methylsulfanyl)pyrimidin-2(1h)-one” is not specified in the search results, pyridopyrimidines, a related class of compounds, have been found to exhibit a broad spectrum of biological activity . For example, derivatives of 4-aminopyrido [2,3- d ]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .

生化分析

Biochemical Properties

6-(Methylsulfanyl)pyrimidin-2(1h)-one plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication, which is crucial for maintaining genome integrity . The interaction between this compound and PLK4 involves binding to the active site of the enzyme, inhibiting its activity and thereby affecting centriole duplication. Additionally, this compound has demonstrated moderate to good antimicrobial and antifungal activities against various bacterial and fungal strains .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PLK4 leads to the inhibition of centriole duplication, resulting in mitotic disorders and apoptosis in cancer cells . Furthermore, this compound has shown antiproliferative activity against breast cancer cells, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PLK4, inhibiting its kinase activity and disrupting centriole duplication . This inhibition leads to mitotic errors and subsequent cell death. Additionally, the compound’s antimicrobial and antifungal activities are attributed to its ability to inhibit various biochemical functions necessary for the survival of bacteria and fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good plasma stability and liver microsomal stability, with a half-life exceeding 145 minutes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits significant antitumor efficacy in breast cancer xenograft models at specific dosages . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with PLK4 and other enzymes affects cellular metabolism, leading to changes in energy production and utilization . These interactions are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s ability to inhibit PLK4 suggests that it may be transported to cellular compartments where centriole duplication occurs . Additionally, its antimicrobial and antifungal activities indicate that it can accumulate in areas where bacterial and fungal infections are present .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s interaction with PLK4 suggests that it localizes to the centrosome, where centriole duplication takes place . This localization is critical for its inhibitory effects on PLK4 and its potential as an anticancer agent. Furthermore, the compound’s antimicrobial and antifungal activities may involve localization to specific cellular compartments where these pathogens reside .

属性

IUPAC Name |

6-methylsulfanyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALHPVUWRWEAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288068 | |

| Record name | 6-(methylsulfanyl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129618-62-8, 35551-31-6 | |

| Record name | 4-(Methylthio)-2-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129618-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC210317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC53999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。